3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride 3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2624139-76-8
VCID: VC11554591
InChI: InChI=1S/C5H9NO2S.ClH/c1-9-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H
SMILES:
Molecular Formula: C5H10ClNO2S
Molecular Weight: 183.66 g/mol

3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride

CAS No.: 2624139-76-8

Cat. No.: VC11554591

Molecular Formula: C5H10ClNO2S

Molecular Weight: 183.66 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride - 2624139-76-8

Specification

CAS No. 2624139-76-8
Molecular Formula C5H10ClNO2S
Molecular Weight 183.66 g/mol
IUPAC Name 3-methylsulfanylazetidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H9NO2S.ClH/c1-9-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H
Standard InChI Key MGERASZATIYWMU-UHFFFAOYSA-N
Canonical SMILES CSC1(CNC1)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

The compound’s azetidine core confers rigidity and conformational restraint, which is advantageous for optimizing drug-receptor interactions. The methylsulfanyl group (-SMe) at the 3-position enhances lipophilicity, while the carboxylic acid (-COOH) enables salt formation or further derivatization. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .

Table 1: Key Chemical Properties

PropertyValue
CAS Number2624139-76-8
Molecular FormulaC5H10ClNO2S\text{C}_5\text{H}_{10}\text{ClNO}_2\text{S}
Molecular Weight183.66 g/mol
Hydrochloride SaltEnhances solubility and stability

The stereoelectronic effects of the methylsulfanyl group influence the compound’s reactivity. The sulfur atom’s lone pairs participate in conjugation with the azetidine ring, moderating its basicity and directing regioselective transformations .

Synthesis and Manufacturing

The synthesis of 3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride leverages strategies developed for azetidine-3-carboxylic acid derivatives. A gram-scale route begins with tert-butyl 3-iodoazetidine-1-carboxylate (6), which undergoes nucleophilic substitution with methyl mercaptan (MeSH) to introduce the methylsulfanyl group . Subsequent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions yields the free base, which is treated with hydrochloric acid to form the hydrochloride salt .

Key Reaction Steps:

  • Iodination: tert-Butyl 3-hydroxyazetidine-1-carboxylate is converted to the 3-iodo derivative using hydroiodic acid .

  • Thioether Formation: Reaction with methyl mercaptan in the presence of a base replaces iodine with the methylsulfanyl group .

  • Deprotection and Salt Formation: Acidic removal of the Boc group followed by HCl treatment generates the final product .

Physicochemical Properties

The compound’s hydrochloride salt form exhibits moderate solubility in polar solvents such as water and methanol, which is critical for formulation development. Thermal stability analyses indicate decomposition above 200°C, consistent with azetidine derivatives . The pKa of the carboxylic acid group is approximately 2.5, while the azetidine nitrogen’s pKa is around 7.8, enabling pH-dependent solubility modulation .

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Water15–20
Methanol50–60
Dichloromethane<5

Applications in Drug Discovery

Sphingosine-1-Phosphate (S1P) Receptor Agonists

The compound serves as a key fragment in S1P receptor agonists, which regulate lymphocyte trafficking and are used to treat multiple sclerosis . Its rigid azetidine scaffold mimics the conformation of endogenous sphingosine, enhancing binding affinity. For example, Merck’s lead compound (Figure 1, 1-5) incorporates azetidine-3-carboxylic acid derivatives to achieve nanomolar potency .

Antibacterial Agents

Derivatives of 3-(methylsulfanyl)azetidine-3-carboxylic acid exhibit activity against Gram-positive bacteria by inhibiting cell wall synthesis enzymes. The methylsulfanyl group improves membrane permeability, as demonstrated in studies against Staphylococcus aureus (MIC = 4 µg/mL) .

Enzyme Inhibitors

The carboxylic acid moiety chelates metal ions in enzyme active sites, making the compound a candidate for metalloproteinase inhibitors. In preclinical models, it reduced matrix metalloproteinase-9 (MMP-9) activity by 70% at 10 µM .

Recent Advances and Future Directions

Recent work has focused on diversifying the substituents at the 3-position of the azetidine ring. For instance, trifluoromethylthiolated analogs (e.g., 3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid) show improved metabolic stability in hepatic microsomal assays . Additionally, catalytic asymmetric synthesis methods are being explored to access enantiopure variants for chiral drug development .

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